molecular formula C12H6Cl2O4 B5514751 4,5-Dichloronaphthalene-1,8-dicarboxylic acid CAS No. 7267-11-0

4,5-Dichloronaphthalene-1,8-dicarboxylic acid

Cat. No.: B5514751
CAS No.: 7267-11-0
M. Wt: 285.08 g/mol
InChI Key: JSNPDRKCMZWQJV-UHFFFAOYSA-N
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Description

4,5-Dichloronaphthalene-1,8-dicarboxylic acid is a chemical compound with the molecular formula C12H6Cl2O4. It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and two carboxylic acid groups at the 4,5 and 1,8 positions, respectively. This compound is known for its applications in the synthesis of dyes and pigments, as well as its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloronaphthalene-1,8-dicarboxylic acid typically involves the oxidation of 4,5-dichloroacenaphthene. The process is carried out in the presence of acetic acid and sodium dichromate as the oxidizing agent. The reaction conditions include maintaining a temperature range of 60 to 90°C .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route. The raw materials used include 4,5-dichloroacenaphthene, acetic acid, and sodium dichromate. The reaction is scaled up to handle large quantities, ensuring efficient conversion and high yield .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloronaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dichloronaphthalene-1,8-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dichloronaphthalene-1,8-dicarboxylic acid involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. This reactivity is crucial for its role as an intermediate in chemical synthesis. Additionally, the carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloronaphthalene-1,8-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine atoms and carboxylic acid groups. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

4,5-dichloronaphthalene-1,8-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O4/c13-7-3-1-5(11(15)16)9-6(12(17)18)2-4-8(14)10(7)9/h1-4H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNPDRKCMZWQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993504
Record name 4,5-Dichloronaphthalene-1,8-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7267-11-0
Record name 4,5-Dichloronapthalene-1,8-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007267110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dichloronaphthalene-1,8-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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